Monoethylglycinexylidide

Catalog No.
S536011
CAS No.
7728-40-7
M.F
C12H18N2O
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monoethylglycinexylidide

CAS Number

7728-40-7

Product Name

Monoethylglycinexylidide

IUPAC Name

N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C12H18N2O/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3,(H,14,15)

InChI Key

WRMRXPASUROZGT-UHFFFAOYSA-N

SMILES

Array

solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

ethylglycylxylidide, L 86, L-86, MEGX, monoethylglycinexylidide, monoethylglycinexylidide monohydrochloride, monoethylglycinexylidide, 3H,1-(14)C-labeled, Norlidocaine

Canonical SMILES

CCNCC(=O)NC1=C(C=CC=C1C)C

The exact mass of the compound Monoethylglycinexylidine is 206.1419 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. It belongs to the ontological category of amino acid amide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

Monoethylglycinexylidide (MEGX) is the primary, pharmacologically active N-dealkylated metabolite of the widely used local anesthetic and antiarrhythmic agent, lidocaine. Formed in the liver primarily via cytochrome P450 enzymes (CYP3A4 and CYP1A2), MEGX retains significant sodium channel blocking activity and convulsant potential. In scientific procurement, MEGX is exclusively sourced as a high-purity analytical reference standard. It is indispensable for calibrating liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays in therapeutic drug monitoring, conducting toxicological research on local anesthetic systemic toxicity (LAST), and serving as the direct quantitative biomarker in the MEGX dynamic liver function test [1].

Procuring the parent drug (lidocaine) or the secondary metabolite (glycinexylidide, GX) as a substitute for MEGX fundamentally compromises analytical accuracy and diagnostic validity. In chromatographic workflows, MEGX closely co-elutes with lidocaine, requiring the exact MEGX standard to resolve peaks and establish distinct mass transitions. Biologically, lidocaine serves as the metabolic substrate, meaning its clearance rate cannot replace the direct quantification of MEGX formation used to assess functional hepatic mass. Furthermore, in toxicological modeling, GX lacks the convulsant properties of MEGX, making it an invalid surrogate for predicting the central nervous system toxicity associated with prolonged lidocaine infusions [1].

Convulsant Potency and Toxicological Modeling

MEGX retains significant central nervous system toxicity, differentiating it from secondary metabolites. In standard dose-response studies in rats, the median convulsant dose (CD50) for MEGX was established at 67 mg/kg, compared to 52 mg/kg for the parent drug lidocaine. In stark contrast, the secondary metabolite glycinexylidide (GX) failed to produce convulsions even at lethal doses [1].

Evidence DimensionMedian Convulsant Dose (CD50)
Target Compound DataMEGX: 67 mg/kg
Comparator Or BaselineLidocaine: 52 mg/kg | GX: Non-convulsant
Quantified DifferenceMEGX exhibits ~77% of the convulsant potency of lidocaine, whereas GX exhibits 0%
ConditionsIn vivo rat model, standard dose-response study

Procuring exact MEGX standards is critical for accurate risk assessment in prolonged anesthetic infusions, as generic secondary metabolites like GX cannot model this neurotoxicity.

Pharmacokinetic Elimination and Accumulation Risk

MEGX demonstrates a markedly different pharmacokinetic profile than its parent compound, necessitating independent quantification. In a controlled veterinary pharmacokinetic model, the elimination half-life (t1/2) of MEGX was measured at 3.20 hours, significantly longer than the 2.28 hours observed for lidocaine [1].

Evidence DimensionElimination Half-Life (t1/2)
Target Compound DataMEGX: 3.20 h
Comparator Or BaselineLidocaine: 2.28 h
Quantified DifferenceMEGX exhibits a 40% longer elimination half-life than lidocaine
ConditionsSubcutaneous administration, LC-MS/MS quantification in biological matrix

Laboratories must procure MEGX to track metabolite accumulation during continuous infusions, as lidocaine clearance alone underestimates total systemic exposure.

Chromatographic Resolution in LC-MS/MS Workflows

For high-throughput analytical laboratories, resolving MEGX from lidocaine requires precise calibration. In a validated LC-MS/MS assay operating in parallel reaction monitoring (PRM) mode, the retention time for MEGX was 0.93 minutes, closely eluting with lidocaine at 0.97 minutes within a 4-minute total run time [1].

Evidence DimensionLC-MS/MS Retention Time
Target Compound DataMEGX: 0.93 min
Comparator Or BaselineLidocaine: 0.97 min
Quantified Difference0.04 minute retention time differential
ConditionsLC-MS/MS PRM mode, biological plasma matrix

The narrow 0.04-minute retention time gap mandates the procurement of high-purity MEGX reference standards to prevent peak misidentification and ensure accurate quantification.

Diagnostic Thresholds for Dynamic Liver Function Assessment

The MEGX test relies entirely on the absolute quantification of MEGX formation to assess hepatic CYP450 capacity. Clinical data establishes strict prognostic thresholds: MEGX serum concentrations <30 ng/mL indicate severe life-threatening complications, while values <10 ng/mL correlate with a particularly poor 1-year survival rate in pre-transplant patients [1]. Lidocaine levels cannot provide this prognostic data.

Evidence DimensionPrognostic Serum Concentration Threshold
Target Compound DataMEGX: <10 ng/mL indicates poor 1-year survival
Comparator Or BaselineLidocaine: Not applicable (Substrate)
Quantified DifferenceMEGX is the exclusive prognostic variable
ConditionsIntravenous lidocaine administration, human clinical liver function assessment

Diagnostic assay developers and clinical labs must procure MEGX to calibrate the specific concentration thresholds required for real-time liver transplant viability screening.

Calibration of LC-MS/MS Therapeutic Drug Monitoring Assays

Because MEGX closely co-elutes with lidocaine (e.g., 0.93 min vs. 0.97 min) and has a longer elimination half-life, analytical laboratories must procure MEGX as a primary reference standard. It is essential for validating LC-MS/MS and HPLC methods used to monitor metabolite accumulation in patients receiving continuous lidocaine infusions [1].

Development and Standardization of Dynamic Liver Function Tests

MEGX is the indispensable target analyte for the MEGX dynamic liver function test. Diagnostic manufacturers and clinical research organizations require high-purity MEGX to establish calibration curves that accurately detect critical prognostic thresholds (e.g., <30 ng/mL and <10 ng/mL), which are used to evaluate hepatic metabolic capacity and transplant viability [2].

Toxicological Modeling of Local Anesthetic Systemic Toxicity (LAST)

Due to its specific convulsant potency (CD50 = 67 mg/kg), which differs significantly from both the parent drug and the inactive secondary metabolite glycinexylidide, MEGX is required for in vivo and in vitro toxicological studies. Researchers procure MEGX to accurately model the central nervous system toxicity pathways associated with amide-type local anesthetics [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

206.141913202 Da

Monoisotopic Mass

206.141913202 Da

Heavy Atom Count

15

LogP

1.32 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D8Q99HC770

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

7728-40-7

Metabolism Metabolites

Monoethylglycinexylidide has known human metabolites that include Glycinexylidide and 3-Hydroxymonoethyl glycinexylidide.
Monoethylglycinexylidide is a known human metabolite of lidocaine.

Wikipedia

Norlidocaine

Use Classification

Pharmaceuticals -> Transformation products

Dates

Last modified: 08-15-2023
1: Doran GS, Smith AK, Rothwell JT, Edwards SH. Direct detection of glucuronide metabolites of lidocaine in sheep urine. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 Feb 15;1076:84-90. doi: 10.1016/j.jchromb.2018.01.018. Epub 2018 Jan 31. PubMed PMID: 29406032.
2: Fang P, Tang PF, Xu RA, Zheng X, Wen J, Bao SS, Cai JP, Hu GX. Functional assessment of CYP3A4 allelic variants on lidocaine metabolism in vitro. Drug Des Devel Ther. 2017 Dec 7;11:3503-3510. doi: 10.2147/DDDT.S152366. eCollection 2017. PubMed PMID: 29263648; PubMed Central PMCID: PMC5724423.
3: Martell B, Kushner H, Richardson E, Mize A, Mayer P. Pharmacokinetics of Lidocaine and Its Metabolites Following Vaginal Administration of Lidocaine Gel to Healthy Female Subjects. Clin Pharmacol Drug Dev. 2017 Jan;6(1):27-35. doi: 10.1002/cpdd.286. Epub 2016 Aug 4. PubMed PMID: 27297519; PubMed Central PMCID: PMC5298036.
4: Feng YH, Hu XD, Zhai L, Liu JB, Qiu LY, Zu Y, Liang S, Gui Y, Qian LX. Shear wave elastography results correlate with liver fibrosis histology and liver function reserve. World J Gastroenterol. 2016 May 7;22(17):4338-44. doi: 10.3748/wjg.v22.i17.4338. PubMed PMID: 27158202; PubMed Central PMCID: PMC4853691.
5: Saluti G, Giusepponi D, Moretti S, Di Salvo A, Galarini R. Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. J Chromatogr Sci. 2016 Aug;54(7):1193-200. doi: 10.1093/chromsci/bmw051. Epub 2016 Apr 7. PubMed PMID: 27060111.
6: Hoogenboom RL, Zuidema T, Essers M, van Vuuren AM, van Wikselaar PG, van Eijkeren JC, Mengelers MJ, Zeilmaker MJ, Bulder AS. Concentrations of dimethylaniline and other metabolites in milk and tissues of dairy cows treated with lidocaine. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(8):1256-64. doi: 10.1080/19440049.2015.1064172. Epub 2015 Jul 24. PubMed PMID: 26118443.
7: Moises EC, Duarte Lde B, Cavalli Rde C, Carvalho DM, Filgueira GC, Marques MP, Lanchote VL, Duarte G. Transplacental Distribution of Lidocaine and Its Metabolite in Peridural Anesthesia Administered to Patients With Gestational Diabetes Mellitus. Reprod Sci. 2015 Jul;22(7):791-7. doi: 10.1177/1933719114561560. Epub 2015 Jan 5. PubMed PMID: 25563756; PubMed Central PMCID: PMC4565472.
8: Wunder C, Meier J, Reyher C, Könitz V, Paulke A, Zacharowski K, Toennes SW. Use of lidocaine in endotracheal intubation. Blood and urine concentrations in patients and deceased after unsuccessful resuscitation. Forensic Sci Int. 2014 Nov;244:259-62. doi: 10.1016/j.forsciint.2014.09.008. Epub 2014 Oct 4. PubMed PMID: 25291527.
9: Oni G, Rasko Y, Kenkel J. Topical lidocaine enhanced by laser pretreatment: a safe and effective method of analgesia for facial rejuvenation. Aesthet Surg J. 2013 Aug 1;33(6):854-61. doi: 10.1177/1090820X13496248. PubMed PMID: 23908302.
10: Lambertz CK, Johnson CJ, Montgomery PG, Maxwell JR, Fry SJ. Toxicity of topical lidocaine applied to the breasts to reduce discomfort during screening mammography. J Anaesthesiol Clin Pharmacol. 2012 Apr;28(2):200-4. doi: 10.4103/0970-9185.94859. PubMed PMID: 22557743; PubMed Central PMCID: PMC3339725.
11: Neumann S, Frenz M, Streit F, Oellerich M. Formation of monoethylglycinexylidide (MEGX) in clinically healthy dogs. Can J Vet Res. 2011 Oct;75(4):317-20. PubMed PMID: 22468031; PubMed Central PMCID: PMC3187640.
12: Oni G, Brown S, Kenkel J. Comparison of five commonly-available, lidocaine-containing topical anesthetics and their effect on serum levels of lidocaine and its metabolite monoethylglycinexylidide (MEGX). Aesthet Surg J. 2012 May;32(4):495-503. doi: 10.1177/1090820X12442672. Epub 2012 Mar 26. PubMed PMID: 22452841.
13: Hewitt EA, Armstrong G, Beg N, Katz S, Vancaillie TG. Lignocaine plasma levels following topical gel application in laparoscopic and hysteroscopic procedures. Anaesth Intensive Care. 2012 Mar;40(2):292-6. PubMed PMID: 22417024.
14: Caris JA, Silva BJ, Moisés EC, Lanchote VL, Queiroz ME. Automated analysis of lidocaine and its metabolite in plasma by in-tube solid-phase microextraction coupled with LC-UV for pharmacokinetic study. J Sep Sci. 2012 Mar;35(5-6):734-41. doi: 10.1002/jssc.201100872. Epub 2012 Feb 8. PubMed PMID: 22318808.
15: Oni G, Brown SA, Kenkel JM. Can fractional lasers enhance transdermal absorption of topical lidocaine in an in vivo animal model? Lasers Surg Med. 2012 Feb;44(2):168-74. doi: 10.1002/lsm.21130. Epub 2012 Feb 2. PubMed PMID: 22302761.
16: Da Cunha AF, Messenger KM, Stout RW, Barker SA, Nevarez JG, Queiroz-Williams P, Tully TN Jr. Pharmacokinetics of lidocaine and its active metabolite monoethylglycinexylidide after a single intravenous administration in chickens (Gallus domesticus) anesthetized with isoflurane. J Vet Pharmacol Ther. 2012 Dec;35(6):604-7. doi: 10.1111/j.1365-2885.2011.01358.x. Epub 2011 Dec 29. PubMed PMID: 22212047.
17: ter Weijden E, van den Broek MP, Ververs FF. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Jan 15;881-882:111-4. doi: 10.1016/j.jchromb.2011.11.030. Epub 2011 Nov 30. PubMed PMID: 22192875.
18: Werdehausen R, Kremer D, Brandenburger T, Schlösser L, Jadasz J, Küry P, Bauer I, Aragón C, Eulenburg V, Hermanns H. Lidocaine metabolites inhibit glycine transporter 1: a novel mechanism for the analgesic action of systemic lidocaine? Anesthesiology. 2012 Jan;116(1):147-58. doi: 10.1097/ALN.0b013e31823cf233. Erratum in: Anesthesiology. 2012 Jun;116(6):1404. PubMed PMID: 22133759.
19: Laviolle B, Basquin C, Aguillon D, Compagnon P, Morel I, Turmel V, Seguin P, Boudjema K, Bellissant E, Mallédant Y. Effect of an anesthesia with propofol compared with desflurane on free radical production and liver function after partial hepatectomy. Fundam Clin Pharmacol. 2012 Dec;26(6):735-42. doi: 10.1111/j.1472-8206.2011.00958.x. Epub 2011 Jun 22. PubMed PMID: 21692846.
20: Ben Said D, Ben Ali R, Ferchichi H, Salouage I, Ouanes L, Gaïes E, Trabelsi S, Kooli E, Kourda N, Abdelmoula J, Lakhal M, Klouz A. Lidocaïne test for easier and less time consuming assessment of liver function in several hepatic injury models. Hepatol Int. 2011 Dec;5(4):941-8. doi: 10.1007/s12072-011-9270-2. Epub 2011 Mar 23. PubMed PMID: 21484114.

Explore Compound Types